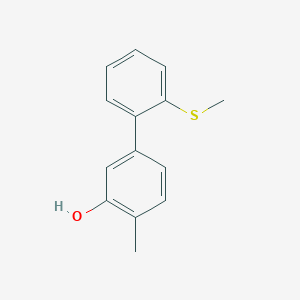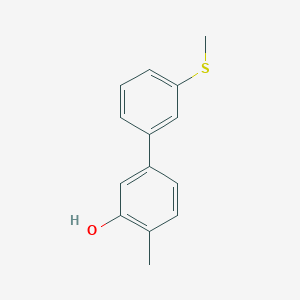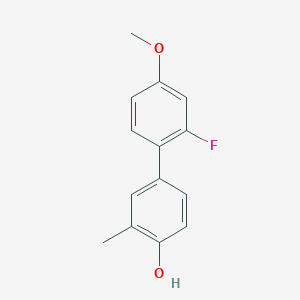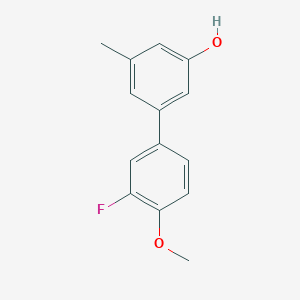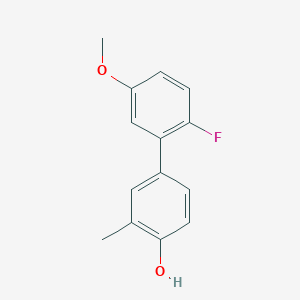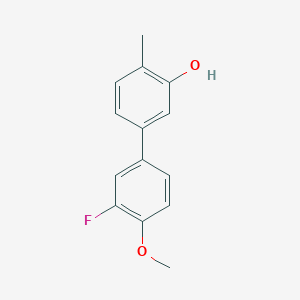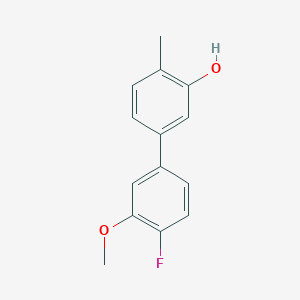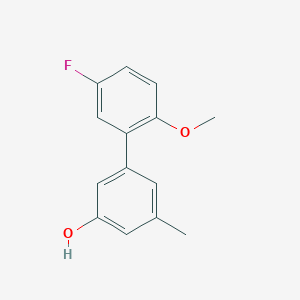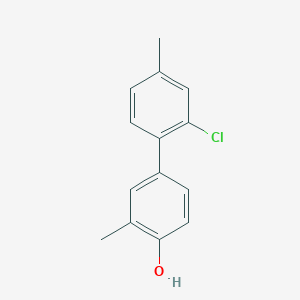
4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% (4-MMP) is a synthetic phenolic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a faint odor and a melting point of -25°C. 4-MMP is a widely used reagent in organic synthesis and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various chemical compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in the synthesis of polymers and as a reagent in organic synthesis. In addition, 4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has been studied for its potential use in biocatalysis, as an antioxidant, and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed to be related to its ability to scavenge free radicals and inhibit the formation of reactive oxygen species. It is also believed to have an effect on the activity of certain enzymes, such as cytochrome P450s and monoamine oxidases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% have been studied extensively. It has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. In addition, it has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450s and monoamine oxidases. It has also been shown to have an effect on the metabolism of certain compounds, such as fatty acids and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% in laboratory experiments has several advantages and limitations. One advantage is its low cost and ease of synthesis. It is also relatively stable, making it suitable for use in long-term experiments. However, it is volatile and can be easily lost from solution. In addition, it is a relatively weak acid and can be easily neutralized by alkalis.
Orientations Futures
The future directions for 4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% are numerous. One potential direction is to further explore its potential use as an antioxidant and antimicrobial agent. It could also be used to study the effects of free radicals on biological systems. In addition, 4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% could be used to develop new synthetic methods for the synthesis of pharmaceuticals, pesticides, and dyes. Finally, further research could be conducted to explore the effects of 4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% on the metabolism of fatty acids and lipids.
Méthodes De Synthèse
4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% is typically synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-methylphenol with an aqueous solution of sodium hydroxide to form an intermediate product, 4-methyl-2-methylphenol. The second step involves the reaction of this intermediate product with sulfuric acid to form the desired product, 4-(2-Chloro-4-methylphenyl)-2-methylphenol, 95%. This method is simple and efficient and yields a high purity product.
Propriétés
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-12(13(15)7-9)11-4-6-14(16)10(2)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZXLAMNPPHDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683850 |
Source


|
| Record name | 2'-Chloro-3,4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-16-1 |
Source


|
| Record name | 2'-Chloro-3,4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


